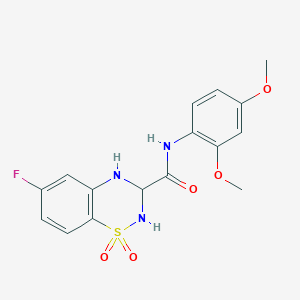

N-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide

Description

N-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-3-carboxamide is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine-1,1-dioxide core. Key structural features include:

- A carboxamide group at position 3, linked to a 2,4-dimethoxyphenyl moiety. The methoxy groups may influence solubility and receptor binding.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O5S/c1-24-10-4-5-11(13(8-10)25-2)19-16(21)15-18-12-7-9(17)3-6-14(12)26(22,23)20-15/h3-8,15,18,20H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSFGQDOWZJYIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2NC3=C(C=CC(=C3)F)S(=O)(=O)N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dimethoxyaniline with 6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxylic acid chloride in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound has shown potential as an antimicrobial and antiviral agent.

Medicine: It is being investigated for its antihypertensive, antidiabetic, and anticancer properties.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Research Findings and Implications

Substituent-Driven Activity :

- Fluorine and methoxy groups modulate lipophilicity and target engagement. For example, IDRA 21’s chloro group enhances AMPA receptor affinity, while the target compound’s fluorine may favor agrochemical applications .

Functional Group Impact :

- Carboxamide vs. urea vs. carbothioamide alters hydrogen-bonding capacity, influencing binding to biological targets (e.g., urea’s role in herbicidal activity) .

Contradictions in Activity :

- Benzothiadiazines with similar cores exhibit divergent activities (e.g., neuroactive vs. herbicidal), underscoring the importance of substituent selection .

Biological Activity

N-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a synthetic compound belonging to the class of 1,2,4-benzothiadiazine derivatives. This compound exhibits a range of biological activities that have been explored in various studies. Below is a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

- IUPAC Name : this compound

- Molecular Formula : C16H16FN3O5S

- CAS Number : 1219411-87-6

This structure contributes to its diverse pharmacological profile.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit bacterial RNA polymerase (RNAP), which is crucial for bacterial transcription. This inhibition leads to potent activity against Gram-positive bacteria .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For instance, it has been observed to influence the expression of genes related to apoptosis and cell cycle regulation .

Antihypertensive Effects

This compound has demonstrated antihypertensive activity in animal models. This effect is thought to be mediated through the inhibition of angiotensin-converting enzyme (ACE), leading to reduced blood pressure .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as bacterial RNA polymerase and ACE.

- Gene Expression Modulation : It alters the expression levels of various genes involved in cell growth and apoptosis.

- Cell Signaling Pathways : The compound impacts multiple signaling pathways that regulate cellular responses to stress and growth factors .

Research Findings and Case Studies

A selection of key studies highlights the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.